

Introduction: Defining the Molecular Blueprint of a Complex Halogenated Aromatic

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Compound of Interest

Compound Name: 3,5-Dichloro-2,4,6-trifluorobenzoic acid

Cat. No.: B088439

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In the landscape of pharmaceutical and materials science, the precise structural elucidation of novel compounds is paramount. **3,5-Dichloro-2,4,6-trifluorobenzoic acid** ($C_7HCl_2F_3O_2$, MW: 244.98 g/mol) presents a unique analytical challenge due to its highly substituted and electron-deficient aromatic system.^[1] Its utility as a building block in drug development or advanced material synthesis is predicated on unambiguous confirmation of its structure and purity. This guide provides a comprehensive framework for acquiring and interpreting the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for this molecule. As direct, published spectra for this specific compound are not widely available, this document serves as both a predictive guide based on established chemical principles and a practical protocol for researchers undertaking its analysis. We will explore the causality behind experimental choices and delve into the interpretation of the anticipated spectral features, providing a self-validating system for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Atomic Environment

NMR spectroscopy is the cornerstone of molecular structure determination, offering unparalleled insight into the chemical environment of individual nuclei. For **3,5-Dichloro-2,4,6-trifluorobenzoic acid**, a multi-nuclear approach (1H , ^{13}C , and ^{19}F) is essential for a complete structural assignment.

Anticipated Spectral Features & Mechanistic Insights

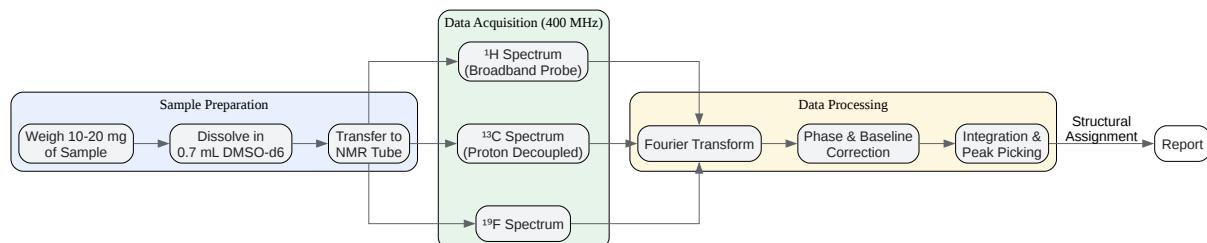
- ^1H NMR Spectroscopy: The structure contains only one proton—that of the carboxylic acid group. Therefore, a single signal is expected. This acidic proton is highly deshielded and its chemical shift is sensitive to solvent, concentration, and temperature due to varying degrees of hydrogen bonding. In a solvent like DMSO-d₆, which is a hydrogen bond acceptor, this peak is expected to appear as a broad singlet at a very low field, typically above 13 ppm.[2] [3] In less polar solvents like CDCl₃, the signal may be found further upfield but will still be significantly deshielded.
- ^{13}C NMR Spectroscopy: The molecule possesses seven distinct carbon environments, which should theoretically yield seven signals. The chemical shifts will be heavily influenced by the attached electronegative halogens. Carbons directly bonded to fluorine will exhibit strong one-bond C-F coupling (^1JCF), appearing as doublets or more complex multiplets. Longer-range couplings (^2JCF , ^3JCF) are also expected. The carbonyl carbon (C=O) will be the most deshielded, appearing around 160-170 ppm. The aromatic carbons will reside in the 110-160 ppm range, with carbons bonded to fluorine appearing at the lower field end of this region due to fluorine's strong shielding effect in ^{13}C NMR.
- ^{19}F NMR Spectroscopy: The three fluorine atoms are in two distinct chemical environments: two equivalent fluorines at the C2 and C6 positions (ortho to the carboxyl group) and one fluorine at the C4 position (para). This should give rise to two distinct signals. We would anticipate a triplet for the fluorine at C4 (split by the two equivalent fluorines at C2/C6) and a doublet for the fluorines at C2/C6 (split by the single fluorine at C4). The chemical shifts in ^{19}F NMR are typically reported relative to a standard like CFCl₃ or hexafluorobenzene.[4]

Experimental Protocol: High-Resolution NMR Acquisition

- Sample Preparation: Accurately weigh 10-20 mg of the solid **3,5-Dichloro-2,4,6-trifluorobenzoic acid** and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. Ensure complete dissolution.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe capable of detecting ^1H , ^{13}C , and ^{19}F nuclei.
- ^1H NMR Acquisition:

- Tune and match the probe for the ^1H frequency.
- Acquire a standard single-pulse experiment. A spectral width of 20 ppm and a relaxation delay of 5 seconds are recommended to ensure full relaxation of the acidic proton.
- ^{13}C NMR Acquisition:
 - Tune and match the probe for the ^{13}C frequency.
 - Acquire a proton-decoupled ^{13}C spectrum using a standard pulse program (e.g., zgpg30). A wide spectral width (0-200 ppm) is necessary. Due to the quaternary carbons and long relaxation times, a sufficient number of scans (e.g., 1024 or more) and a relaxation delay of at least 2 seconds are required for good signal-to-noise.
- ^{19}F NMR Acquisition:
 - Tune and match the probe for the ^{19}F frequency.
 - Acquire a standard single-pulse experiment, which can be done with or without proton decoupling (in this case, it makes no difference). A spectral width appropriate for fluoroaromatic compounds should be used.

Visualization: NMR Analysis Workflow



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Caption: Workflow for NMR data acquisition and processing.

Table 1: Predicted NMR Spectroscopic Data

Nucleus	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Assignment
^1H	> 13 (in DMSO- d_6)	Broad Singlet	N/A	-COOH
^{13}C	~165	Singlet or Triplet (small J)	-	C1 (-COOH)
~150-160	Doublet of Doublets	$^1\text{JCF} \approx 250$, $^3\text{JCF} \approx 5-10$	C2, C6	
~110-120	Doublet of Triplets	$^1\text{JCF} \approx 240$, $^3\text{JCF} \approx 10-15$	C4	
~115-125	Doublet of Doublets	$^2\text{JCF} \approx 20-30$, $^4\text{JCF} \approx 2-5$	C3, C5	
~160	Singlet	N/A	C=O	
^{19}F	To be determined	Doublet	$^3\text{JFF} \approx 20-30$	F at C2, C6
To be determined	Triplet	$^3\text{JFF} \approx 20-30$	F at C4	

Infrared (IR) Spectroscopy: Identifying Functional Group Vibrations

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Anticipated Spectral Features & Mechanistic Insights

For **3,5-Dichloro-2,4,6-trifluorobenzoic acid**, the IR spectrum will be dominated by vibrations associated with the carboxylic acid and the substituted aromatic ring.

- O-H Stretch: Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state. This leads to a very broad and characteristic O-H stretching absorption band from

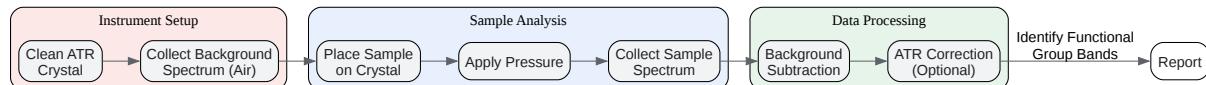
approximately 2500 to 3300 cm^{-1} .^{[5][6]} This broadness is a hallmark of strong hydrogen bonding.

- **C=O Stretch:** The carbonyl (C=O) stretching vibration of a carboxylic acid dimer is typically found around 1680-1710 cm^{-1} . Conjugation with the aromatic ring can slightly lower this frequency.
- **C-O Stretch & O-H Bend:** A combination of C-O stretching and O-H bending vibrations can be found in the 1210-1320 cm^{-1} and $\sim 920 \text{ cm}^{-1}$ regions, respectively.
- **Aromatic C=C Stretches:** Absorptions corresponding to the C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm^{-1} region.
- **C-Halogen Stretches:** Strong absorptions corresponding to C-F bonds are expected in the 1100-1350 cm^{-1} range. C-Cl stretches are typically found at lower wavenumbers, in the 600-800 cm^{-1} region.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

- **Instrument Preparation:** Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background spectrum.
- **Sample Application:** Place a small amount of the solid powder (a few milligrams is sufficient) directly onto the ATR crystal.
- **Pressure Application:** Lower the ATR press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.
- **Data Acquisition:** Collect the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- **Cleaning:** After analysis, clean the crystal thoroughly to remove all traces of the sample.

Visualization: ATR-FTIR Analysis Workflow



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Caption: Workflow for ATR-FTIR data acquisition.

Table 2: Predicted Characteristic IR Absorptions

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
2500-3300	Broad, Strong	O-H Stretch	Carboxylic Acid (Dimer)
1680-1710	Strong, Sharp	C=O Stretch	Carboxylic Acid (Dimer)
1450-1600	Medium	C=C Stretch	Aromatic Ring
1210-1320	Strong	C-O Stretch	Carboxylic Acid
1100-1350	Very Strong	C-F Stretch	Aryl-Fluoride
600-800	Medium-Strong	C-Cl Stretch	Aryl-Chloride

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern. For halogenated compounds, MS is particularly informative due to the characteristic isotopic patterns of chlorine.

Anticipated Spectral Features & Mechanistic Insights

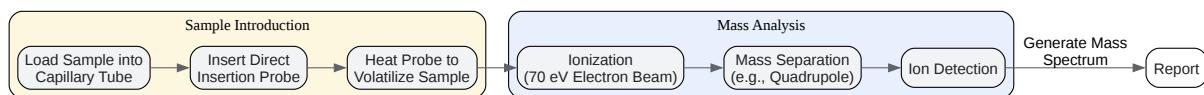
- Molecular Ion ($M^{+\cdot}$): The molecular formula is $C_7HCl_2F_3O_2$. The key feature will be the isotopic pattern created by the two chlorine atoms. Chlorine has two major isotopes: ^{35}Cl (~75.8%) and ^{37}Cl (~24.2%).^[7] This will result in a cluster of peaks for the molecular ion:
 - $M^{+\cdot}$: (containing two ^{35}Cl atoms) at m/z 244.
 - $[M+2]^{+\cdot}$: (containing one ^{35}Cl and one ^{37}Cl) at m/z 246.
 - $[M+4]^{+\cdot}$: (containing two ^{37}Cl atoms) at m/z 248. The relative intensity of these peaks will be approximately 9:6:1, which is a definitive signature for a molecule containing two chlorine atoms.^[7]
- Key Fragmentation Pathways: Electron Ionization (EI) is a high-energy technique that will cause significant fragmentation. Common fragmentation patterns for aromatic carboxylic acids include:
 - Loss of $\cdot OH$ (M-17): Formation of a stable acylium ion $[M-OH]^+$. This is often a very prominent peak.^[8]
 - Loss of $\cdot COOH$ (M-45): Cleavage of the entire carboxylic acid group to give the aryl cation $[M-COOH]^+$.
 - Loss of CO from the acylium ion: The $[M-OH]^+$ fragment can further lose a molecule of carbon monoxide (CO, 28 Da) to yield $[M-OH-CO]^+$.^[9]
 - Loss of Halogens: Cleavage of C-Cl or C-F bonds may also occur, though C-F bonds are significantly stronger and less likely to break.

Experimental Protocol: Electron Ionization (EI)-MS

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe (DIP) can be used. The sample is placed in a capillary tube at the end of the probe, which is then inserted into the ion source and gently heated.
- Ionization: The vaporized sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion source, causing ionization and fragmentation.

- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.

Visualization: EI-MS Analysis Workflow



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Caption: Workflow for EI-MS data acquisition and analysis.

Table 3: Predicted Key Ions in the Mass Spectrum

m/z (for ^{35}Cl)	Predicted Fragment Ion	Fragmentation Pathway
244, 246, 248	$[\text{C}_7\text{HCl}_2\text{F}_3\text{O}_2]^{+}$	Molecular Ion ($\text{M}^{+}\cdot$) Cluster
227, 229, 231	$[\text{C}_7\text{Cl}_2\text{F}_3\text{O}]^{+}$	$[\text{M-OH}]^{+}$
199, 201, 203	$[\text{C}_6\text{Cl}_2\text{F}_3]^{+}$	$[\text{M-COOH}]^{+}$
199, 201, 203	$[\text{C}_6\text{Cl}_2\text{F}_3]^{+}$	$[\text{M-OH-CO}]^{+}$

Conclusion

The comprehensive spectroscopic analysis of **3,5-Dichloro-2,4,6-trifluorobenzoic acid** requires a synergistic application of NMR, IR, and MS techniques. While this guide presents a predictive framework, it underscores the robust and self-validating methodologies available to researchers. The predicted ^1H NMR will confirm the acidic proton, while ^{13}C and ^{19}F NMR will elucidate the complex carbon skeleton and fluorine environments. The IR spectrum will provide a clear fingerprint of the carboxylic acid dimer and aryl-halide functionalities. Finally, mass spectrometry will confirm the molecular weight and, critically, the presence of two chlorine

atoms through its distinct isotopic pattern, with fragmentation data corroborating the overall structure. Together, these techniques provide the unambiguous molecular blueprint required for confident use of this compound in advanced scientific applications.

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